Methyl 3,3,3-trifluoro-2-iminopropanoate
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Overview
Description
Methyl 3,3,3-trifluoro-2-iminopropanoate: is an organic compound with the molecular formula C₄H₄F₃NO₂. It is a derivative of propanoate, characterized by the presence of trifluoromethyl and imino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,3,3-trifluoro-2-iminopropanoate can be synthesized through the aza-Wittig reaction. This involves the reaction of methyl trifluoropyruvate with triphenylphosphine imide. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product as an equilibrium mixture of E/Z isomers .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis via the aza-Wittig reaction provides a scalable route. The use of readily available starting materials and mild reaction conditions makes this method suitable for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3,3-trifluoro-2-iminopropanoate undergoes various chemical reactions, including:
Nucleophilic Addition: The imino group can participate in nucleophilic addition reactions, forming various derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Addition: Common nucleophiles such as amines and alcohols can react with the imino group under mild conditions.
Cyclization: Cyclization reactions often require specific catalysts or reagents to facilitate ring closure.
Major Products Formed:
Nucleophilic Addition Products: Derivatives with functional groups attached to the imino carbon.
Cyclization Products: Heterocyclic compounds with potential pharmacophoric properties.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-iminopropanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of functionalized derivatives, particularly those containing trifluoroalanine residues.
Pharmaceuticals: The compound’s derivatives are explored for their potential pharmacological activities, including enzyme inhibition and receptor modulation.
Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of methyl 3,3,3-trifluoro-2-iminopropanoate involves its interaction with various molecular targets:
Molecular Targets: The imino group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity.
Pathways Involved: The compound may modulate biochemical pathways by forming stable complexes with target proteins, thereby altering their function.
Comparison with Similar Compounds
Methyl 3,3,3-trifluoropropanoate: Similar in structure but lacks the imino group, resulting in different reactivity and applications.
3,3,3-Trifluoro-2,2-dimethylpropionic acid: Another trifluoromethyl derivative with distinct chemical properties and uses.
Uniqueness: Methyl 3,3,3-trifluoro-2-iminopropanoate is unique due to the presence of both trifluoromethyl and imino groups, which confer specific reactivity and potential for diverse applications in synthesis and pharmaceuticals .
Properties
Molecular Formula |
C4H4F3NO2 |
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Molecular Weight |
155.08 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-iminopropanoate |
InChI |
InChI=1S/C4H4F3NO2/c1-10-3(9)2(8)4(5,6)7/h8H,1H3 |
InChI Key |
VXRKQIZTMTZQNL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=N)C(F)(F)F |
Origin of Product |
United States |
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